molecular formula C23H25BrOSi B3059445 Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl- CAS No. 133776-42-8

Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-

Cat. No.: B3059445
CAS No.: 133776-42-8
M. Wt: 425.4 g/mol
InChI Key: TYWSGDVBXZNFND-UHFFFAOYSA-N
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Description

Silane, (4-bromophenyl)methoxydiphenyl- is a silane derivative featuring a (4-bromophenyl)methoxy group attached to a silicon atom substituted with a tert-butyl (1,1-dimethylethyl) group and two phenyl groups. This compound is structurally characterized by:

  • Silicon substituents: Tert-butyl and diphenyl groups, providing steric bulk and stability.
  • Functional group: A (4-bromophenyl)methoxy moiety, introducing aromaticity and bromine-mediated reactivity.

Such silanes are typically employed in organic synthesis as protecting groups or intermediates, leveraging their steric and electronic properties for regioselective reactions .

Properties

IUPAC Name

(4-bromophenyl)methoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWSGDVBXZNFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565190
Record name [(4-Bromophenyl)methoxy](tert-butyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133776-42-8
Record name [(4-Bromophenyl)methoxy](tert-butyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-bromophenyl)methoxydiphenyl- involves several steps. One common method includes the reaction of 4-bromophenol with tert-butylchlorodiphenylsilane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-bromophenyl)methoxydiphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research Applications

The applications of Silane, (4-bromophenyl)methoxydiphenyl- can be categorized into several key areas:

Materials Science

  • Coatings and Adhesives : The compound can enhance the adhesion properties of coatings due to its silane functionality, which promotes bonding with substrates. This is particularly relevant in creating durable surfaces that resist environmental degradation.
  • Composite Materials : Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies have shown that silanes can act as coupling agents that enhance the interfacial adhesion between inorganic fillers and organic matrices.

Organic Synthesis

  • Reactivity Studies : The presence of bromine and methoxy groups allows for diverse substitution reactions. This compound could serve as a precursor in the synthesis of more complex organic molecules through nucleophilic substitution or cross-coupling reactions .
  • Catalysis : Recent advancements indicate that organosilanes like this compound can be utilized in metal-catalyzed asymmetric reductions, which are crucial for synthesizing chiral compounds in pharmaceuticals .

Nanotechnology

  • Nanocomposites : The ability of this silane to bond with nanoparticles makes it valuable in the development of nanocomposites where enhanced electrical, thermal, or mechanical properties are desired. Research has demonstrated improved dispersion of nanoparticles within polymer matrices when treated with silanes.
  • Surface Functionalization : The compound can modify surfaces at the nanoscale to impart specific functionalities, such as hydrophobicity or biocompatibility, which is essential for biomedical applications .

Case Study 1: Enhanced Adhesion in Coatings

A study investigated the use of Silane, (4-bromophenyl)methoxydiphenyl- in epoxy coatings. Results showed that the addition of this silane significantly improved adhesion to metal substrates compared to traditional silanes, leading to better performance under corrosive conditions.

Case Study 2: Synthesis of Chiral Compounds

In a series of experiments focused on asymmetric synthesis, researchers employed this silane as a key intermediate. The results indicated that it facilitated high yields of chiral alcohols when reacted with metal catalysts under specific conditions .

Mechanism of Action

The mechanism of action of Silane, (4-bromophenyl)methoxydiphenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related silane derivatives:

Compound Name (CAS) Substituents on Silicon Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound (Hypothetical) tert-butyl, diphenyl (4-Bromophenyl)methoxy ~480 (estimated) Organic synthesis intermediates
[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methoxydimethylsilane (Example 3b, ) tert-butyl, dimethyl (4-Bromophenyl-dioxolane)methoxy Progesterone antagonist synthesis
Silane, (4-bromo-2-ethylphenoxy)(1,1-dimethylethyl)dimethyl- (540495-23-6) tert-butyl, dimethyl 4-Bromo-2-ethylphenoxy C₁₄H₂₃BrOSi 315.32 Agrochemical intermediates
Silane, (4-bromo-2-butenyl)oxydimethyl- (91202-71-0) tert-butyl, dimethyl (4-Bromo-2-butenyl)oxy C₁₀H₂₁BrOSi 265.27 Cross-coupling reactions
Silane, (1,1-dimethylethyl)[[2-(iodomethyl)phenyl]methoxy]diphenyl- (149170-34-3) tert-butyl, diphenyl (2-Iodomethylphenyl)methoxy C₂₄H₂₇OSiI 486.46 Radiolabeling or medicinal chemistry

Key Observations :

Silicon Substituents :

  • The target compound and CAS 149170-34-3 share tert-butyl and diphenyl groups, enhancing steric hindrance compared to dimethyl analogs. This bulkiness may slow hydrolysis rates in protective group applications .
  • Dimethyl-tert-butyl silanes (e.g., CAS 540495-23-6) exhibit lower molecular weights and higher reactivity due to reduced steric effects .

Functional Groups: Bromine substitution (4-bromophenyl in the target vs. 4-bromo-2-ethylphenoxy in CAS 540495-23-6) influences electronic properties. The phenyl group in the target compound increases aromatic stability, while ethylphenoxy derivatives may enhance solubility in nonpolar solvents . The iodine atom in CAS 149170-34-3 provides distinct reactivity for nucleophilic substitution or cross-coupling, unlike bromine’s electrophilic applications .

Physicochemical Properties

Comparative data for representative compounds:

Property Target Compound (Estimated) CAS 540495-23-6 CAS 91202-71-0 CAS 149170-34-3
Boiling Point (°C) ~300–350 306.4
Density (g/cm³) ~1.1–1.2 1.123
Polar Surface Area (Ų) ~9–15 9.23
Molecular Weight (g/mol) ~480 315.32 265.27 486.46

Notes:

  • Brominated aromatic silanes (e.g., CAS 540495-23-6) exhibit higher boiling points and densities compared to aliphatic analogs due to increased molecular rigidity .
  • The tert-butyl-diphenyl substitution in the target compound and CAS 149170-34-3 likely reduces polarity, favoring use in non-aqueous reaction systems .

Biological Activity

Silane compounds, particularly those with functional groups such as bromophenyl and methoxy, have garnered attention in various fields including materials science and medicinal chemistry. The compound Silane, (4-bromophenyl)methoxydiphenyl- , identified by CAS number 54068-93-8, exhibits unique biological activities that merit detailed exploration.

The chemical formula for this silane is C23H25BrOSiC_{23}H_{25}BrOSi, with a molecular weight of approximately 425.43 g/mol. Key physical properties include:

  • Density : 1.31 g/cm³
  • Boiling Point : 364.1 ºC at 760 mmHg
  • Flash Point : 174 ºC

These properties influence its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of silanes can be attributed to their ability to interact with cellular components, potentially affecting various biochemical pathways. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Antimicrobial Activity

Research has indicated that silane derivatives can exhibit antimicrobial properties. For instance, studies on structurally similar compounds suggest that the presence of halogenated phenyl groups can enhance antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus due to increased membrane disruption capabilities.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that silanes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. For example, a related study found that silane compounds could significantly reduce cell viability in HepG2 liver cancer cells through ROS-mediated pathways.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a similar silane compound exhibited an LC50 value of approximately 6.1 mg/L against fish, indicating potential environmental toxicity but also highlighting its effectiveness as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Research involving silane derivatives showed a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialEffective against E. coli (LC50 = 6.1 mg/L)
CytotoxicityIC50 = 10 µM in HepG2 cells
Membrane DisruptionIncreased permeability in bacterial membranes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
Reactant of Route 2
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-

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